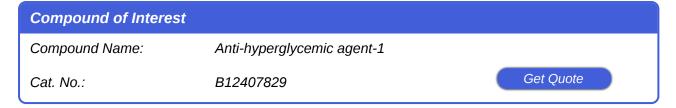


In-Depth Technical Guide: Chemical Properties of Anti-hyperglycemic agent-1 (Metformin)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of the first-line anti-hyperglycemic agent, Metformin. This document details its physicochemical characteristics, pharmacokinetic profile, and primary mechanism of action, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Physicochemical Properties

Metformin hydrochloride is a white, crystalline powder.[1] It is a biguanide derivative with the chemical name N,N-dimethylimidodicarbonimidic diamide hydrochloride.[2] The following tables summarize its key physicochemical properties.

Table 1: General Physicochemical Properties of Metformin Hydrochloride



Property	Value	References
Molecular Formula	C4H11N5 · HCI	[2]
Molecular Weight	165.63 g/mol	[2]
рКа	12.4	[3]
Melting Point	223-226 °C	[4]
Appearance	White crystalline powder	[1]

Table 2: Solubility and Partition Coefficient of Metformin Hydrochloride

Property	Value	References
Water Solubility	Freely soluble (>300 mg/mL at room temperature)	[5]
Ethanol Solubility	Slightly soluble	[3]
Acetone/Ether/Chloroform Solubility	Practically insoluble	[3]
LogP	-2.6	[6]

Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the determination of the aqueous solubility of Metformin hydrochloride using the widely accepted shake-flask method.

Materials:

- Metformin Hydrochloride powder
- Purified water (or other aqueous buffers as required)



- 2 mL screw-cap vials
- Orbital shaker or vortex mixer
- Centrifuge
- Analytical balance
- UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

- Add an excess amount of Metformin hydrochloride to a 2 mL vial.
- Add a known volume of purified water (e.g., 1 mL) to the vial.
- Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
- After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of Metformin in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approximately 232 nm) or HPLC.
- Calculate the solubility based on the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of Metformin using potentiometric titration.

Materials:



- Metformin Hydrochloride
- Deionized water
- Standardized 0.1 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar

Procedure:

- Accurately weigh a known amount of Metformin hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
- Immerse the calibrated pH electrode into the solution.
- Record the initial pH of the solution.
- Titrate the solution with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration until the pH has risen significantly, well past the expected equivalence point.
- Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the Metformin has been neutralized. This can be determined from the graph or by calculating



the first derivative of the titration curve to find the inflection point (equivalence point) and then determining the pH at half that volume of titrant.[8][9]

Pharmacokinetic Properties

Metformin is absorbed slowly and incompletely from the gastrointestinal tract.[3] The oral bioavailability is between 50% and 60% under fasting conditions.[3] It is not metabolized in the liver and is excreted unchanged in the urine.[3]

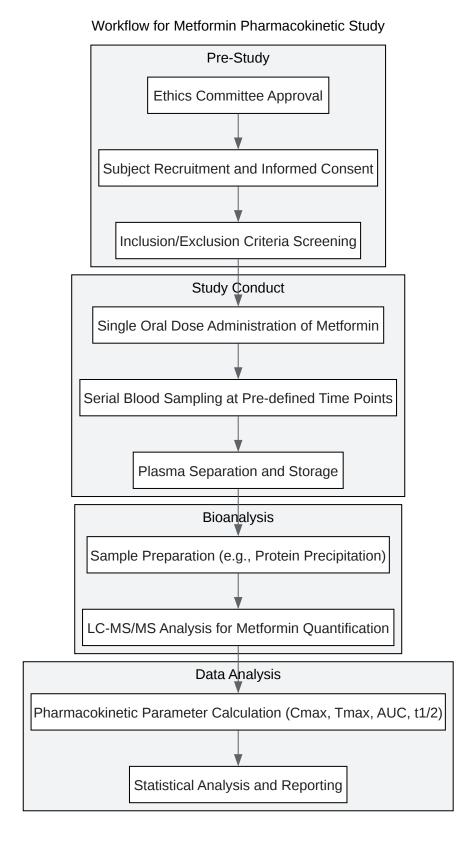
Table 3: Human Pharmacokinetic Parameters of Metformin (Oral Administration)

Parameter	Value	References
Bioavailability (F)	50-60%	[3]
Time to Peak Plasma Concentration (Tmax)	Immediate-release: 1-3 hoursExtended-release: 4-8 hours	[3]
Apparent Volume of Distribution (Vd/F)	300-1000 L	[3]
Plasma Protein Binding	Negligible	[3]
Metabolism	Not metabolized	[3]
Elimination Half-life (t1/2)	4-8.7 hours	[3]
Excretion	Unchanged in urine	[3]

Experimental Workflow for a Human Pharmacokinetic Study

This workflow outlines the key steps in a clinical study to determine the pharmacokinetic profile of orally administered Metformin.





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Caption: A generalized workflow for a human pharmacokinetic study of Metformin.



Quantification of Metformin in Human Plasma by LC-MS/MS

This protocol provides a general outline for the quantification of Metformin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Human plasma samples
- Metformin analytical standard
- Internal standard (IS), e.g., a stable isotope-labeled Metformin
- Acetonitrile or other suitable organic solvent for protein precipitation
- Formic acid or other mobile phase modifier
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation (Protein Precipitation):
 - To a small volume of plasma (e.g., 100 μL), add a known amount of the internal standard.
 - Add a larger volume of cold acetonitrile (e.g., 300 μL) to precipitate the plasma proteins.
 - Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
 - Transfer the clear supernatant to a clean vial for analysis.[10]
- LC-MS/MS Analysis:
 - Inject a small volume of the prepared sample onto an appropriate HPLC column (e.g., a
 C18 or HILIC column).



- Use a mobile phase gradient (e.g., water and acetonitrile with formic acid) to separate
 Metformin from other plasma components.
- The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
- Set the mass spectrometer to operate in positive ion mode and monitor for the specific precursor-to-product ion transitions for Metformin and the internal standard.[11]
- Data Analysis:
 - Integrate the peak areas for Metformin and the internal standard.
 - Generate a calibration curve by plotting the peak area ratio (Metformin/IS) against the known concentrations of the calibration standards.
 - Determine the concentration of Metformin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of Metformin involves the activation of 5' AMP-activated protein kinase (AMPK).[1][12] AMPK is a key cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism.[13]

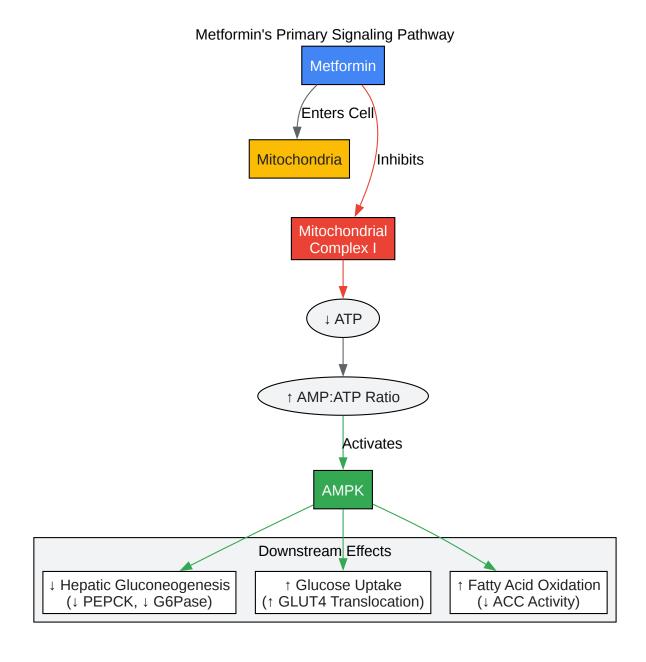
Metformin's activation of AMPK is thought to occur primarily through its inhibition of mitochondrial respiratory chain complex I.[1][12] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which allosterically activates AMPK.[12]

Activated AMPK then phosphorylates multiple downstream targets, leading to:

- Inhibition of hepatic gluconeogenesis: AMPK phosphorylates and inactivates key
 gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and
 glucose-6-phosphatase (G6Pase), thereby reducing glucose production by the liver.[14]
- Increased glucose uptake in peripheral tissues: In skeletal muscle, AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake from the bloodstream.[14]



• Inhibition of fatty acid synthesis and promotion of fatty acid oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, which in turn promotes the oxidation of fatty acids.[13]





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Caption: The primary signaling pathway of Metformin, highlighting the activation of AMPK.

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